Diaminodiphenoxybutane

Vue d'ensemble

Description

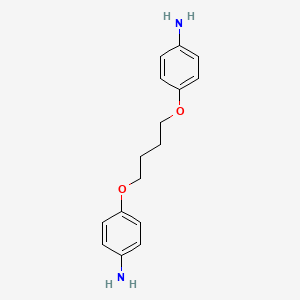

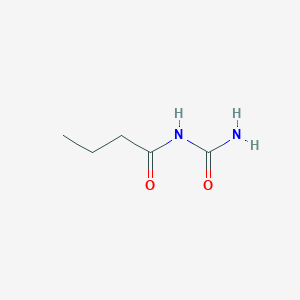

It is characterized by the presence of two primary amine groups attached to aromatic rings, connected by a butane chain through ether linkages

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of diaminodiphenoxybutane typically involves the reaction of 4-nitrophenol with 1,4-dibromobutane, followed by reduction of the nitro groups to amines. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) for the initial ether formation step. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of cation exchange resins and optimized reaction temperatures (60-180°C) and times (2-16 hours) can further improve the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions: Diaminodiphenoxybutane undergoes various chemical reactions, including:

Oxidation: The amine groups can be oxidized to nitroso or nitro groups under strong oxidizing conditions.

Reduction: The nitro groups can be reduced back to amines using reducing agents like hydrogen gas and palladium catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or nitric acid.

Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.

Substitution: Nitration with concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Regeneration of the amine groups.

Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Applications De Recherche Scientifique

Diaminodiphenoxybutane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of polymers and advanced materials.

Biology: Investigated for its potential effects on biological systems, including its impact on retinal function in animal studies.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of dyes, stabilizers, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of diaminodiphenoxybutane involves its interaction with biological molecules through its amine groups. These groups can form hydrogen bonds and ionic interactions with proteins and nucleic acids, potentially affecting their structure and function. The compound may also participate in redox reactions, influencing cellular oxidative states .

Comparaison Avec Des Composés Similaires

1,4-Diaminobutane (Putrescine): A naturally occurring diamine involved in cellular metabolism.

1,6-Diaminohexane (Hexamethylenediamine): Used in the production of nylon and other polyamides.

4,4’-Diaminodiphenylmethane: Used in the production of polyurethane foams and epoxy resins.

Uniqueness: Diaminodiphenoxybutane is unique due to its ether linkages connecting the aromatic rings, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other diamines and contributes to its specific applications in various fields .

Propriétés

IUPAC Name |

4-[4-(4-aminophenoxy)butoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c17-13-3-7-15(8-4-13)19-11-1-2-12-20-16-9-5-14(18)6-10-16/h3-10H,1-2,11-12,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFZPVANKKJENB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCCCCOC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75795-90-3 (di-hydrochloride) | |

| Record name | Diaminodiphenoxybutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006245507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40211491 | |

| Record name | Diaminodiphenoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6245-50-7 | |

| Record name | Diaminodiphenoxybutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006245507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diaminodiphenoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(TETRAMETHYLENEDIOXY)DIANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Diaminodiphenoxybutane impact vision in animal models?

A1: Studies in rats [] and dogs [] have shown that this compound negatively affects the visual system. Research using electroretinography (ERG) and visually evoked potentials (VEP) in rats demonstrated that this compound administration caused dose-dependent decreases in signal amplitude and increased signal latency, indicating disruption of retinal and visual pathway function []. These findings suggest that this compound exhibits retinotoxic effects.

Q2: What methods were used to study the effects of this compound on the visual system in rats?

A2: Researchers developed a method for recording ERGs and VEPs in unrestrained rats []. This involved chronically implanting electrodes in the sclera and visual cortex. Using a slip ring system, they could record responses to light stimulation without restricting the animals' movement. This technique allowed for the assessment of this compound's effects on visual function over extended periods and demonstrated its utility for evaluating drug-induced visual toxicity.

Q3: Are there other compounds known to cause similar visual toxicity?

A3: Yes, research comparing the toxic effects of this compound, quinine, and ethambutol on the visual system of conscious dogs has been conducted []. This suggests that these three compounds may share similar mechanisms of action regarding their visual toxicity, or that their individual mechanisms converge on a common pathway leading to visual impairment. Further research is needed to elucidate the precise relationships between the effects of these compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

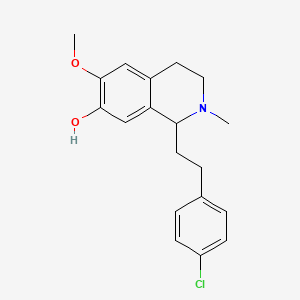

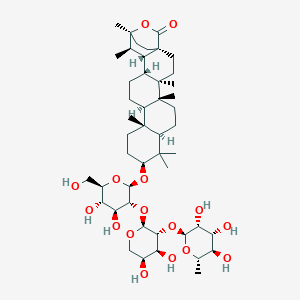

![[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-imidazol-1-ylphosphinic acid](/img/structure/B1219385.png)

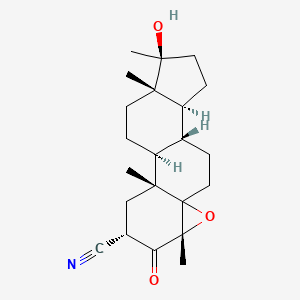

![[(2S,3S,4S,5R,6S,8S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1219391.png)

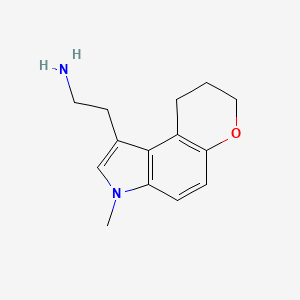

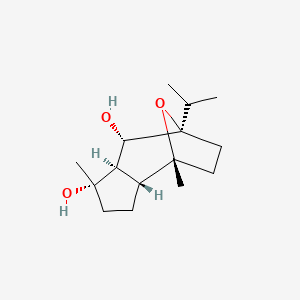

![7-[[1-(2-oxolanylmethyl)-5-tetrazolyl]-(1-pyrrolidinyl)methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one](/img/structure/B1219403.png)

![4-[[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]methyl]-1H-quinolin-2-one](/img/structure/B1219404.png)